N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide
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Overview
Description
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide is a synthetic organic compound that has drawn interest in various scientific fields, including medicinal chemistry and pharmacology. This compound incorporates multiple functional groups that potentially offer diverse biochemical interactions, making it a candidate for drug development and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide generally involves multiple steps:
Formation of the 1H-1,2,3-Triazole Ring: : This step can involve a copper-catalyzed azide-alkyne cycloaddition (CuAAC) where a 4-fluorophenyl azide reacts with an alkyne to form the 1H-1,2,3-triazole ring.
Coupling Reactions: : Following the formation of the triazole ring, coupling with a piperidine derivative can occur through amidation or other suitable methods to form the triazole-piperidine intermediate.
Attachment of Isonicotinamide:
Industrial Production Methods
On an industrial scale, these synthetic steps might be optimized for higher yields and cost-effectiveness. This could involve:
Automation of reaction steps: : To ensure consistency and scalability.
Optimization of catalysts and solvents: : For maximizing the yield and minimizing side reactions.
Use of continuous flow reactors: : To streamline production processes and improve safety.
Chemical Reactions Analysis
Types of Reactions
The compound N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide can undergo various types of chemical reactions including:
Oxidation: : The presence of nitrogen atoms might allow for oxidation reactions, forming various nitrogen-oxide derivatives.
Reduction: : Potential reduction of the carbonyl group to corresponding alcohols under suitable reducing conditions.
Substitution: : Fluorine on the phenyl ring can be substituted by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidizing agents: : Such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing agents: : Like lithium aluminum hydride (LiAlH₄) for reduction reactions.
Nucleophiles: : Such as methoxide ions for substitution reactions involving the fluorophenyl group.
Major Products
The products formed from these reactions depend on the specific conditions and reagents used, such as:
Nitrogen oxides: : From oxidation reactions.
Alcohols: : From reduction reactions.
Substituted phenyl derivatives: : From nucleophilic substitution reactions.
Scientific Research Applications
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide has found applications in various scientific research domains:
Medicinal Chemistry: : As a potential lead compound in drug discovery, particularly for targeting diseases with specific biochemical pathways influenced by its structural components.
Biology: : Used as a biochemical tool to study the role of triazole-containing compounds in cellular processes.
Industry: : The compound's unique chemical properties could be harnessed for developing specialized materials or as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide likely involves:
Binding to molecular targets: : Such as enzymes or receptors, influencing their activity.
Pathways involved: : The triazole ring and fluorophenyl group may interact with specific amino acid residues in proteins, altering their function.
Comparison with Similar Compounds
When compared to similar compounds:
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide: stands out due to its unique combination of structural elements:
Triazole ring: : Offers unique electronic properties.
Fluorophenyl group: : Contributes to binding affinity and metabolic stability.
Piperidine and isonicotinamide moieties: : Enhance the compound's ability to interact with diverse biological targets.
Similar Compounds
1H-1,2,3-Triazole derivatives: : Known for their wide-ranging biological activities.
Fluorophenyl compounds: : Frequently used in medicinal chemistry for their impact on pharmacokinetics.
Piperidine derivatives: : Commonly found in various pharmaceuticals due to their structural flexibility and biological activity.
There you have it, a detailed dive into the fascinating compound this compound! Fascinating stuff, don’t you think?
Properties
IUPAC Name |
N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O2/c21-15-1-3-17(4-2-15)27-13-18(24-25-27)20(29)26-11-7-16(8-12-26)23-19(28)14-5-9-22-10-6-14/h1-6,9-10,13,16H,7-8,11-12H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMNECFFSXVOMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=NC=C2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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